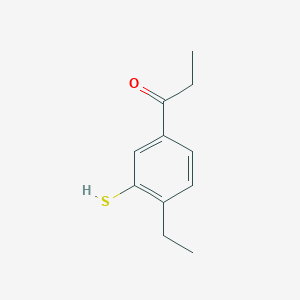

1-(4-Ethyl-3-mercaptophenyl)propan-1-one

Description

Properties

Molecular Formula |

C11H14OS |

|---|---|

Molecular Weight |

194.30 g/mol |

IUPAC Name |

1-(4-ethyl-3-sulfanylphenyl)propan-1-one |

InChI |

InChI=1S/C11H14OS/c1-3-8-5-6-9(7-11(8)13)10(12)4-2/h5-7,13H,3-4H2,1-2H3 |

InChI Key |

ZEOLMENMKLWZPD-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(C=C1)C(=O)CC)S |

Origin of Product |

United States |

Preparation Methods

Direct Acylation via Friedel-Crafts and Directed Metalation

Friedel-Crafts acylation, a classical method for ketone synthesis, faces limitations here due to the deactivating effects of the mercapto group. To circumvent this, directed ortho metalation (DoM) strategies enable precise functionalization. For example, a tert-butylthio-protected phenyl ring (e.g., 4-ethyl-3-(tert-butylthio)benzene) can undergo lithiation at the ortho position, followed by quenching with propanoyl chloride to install the ketone. Subsequent deprotection with methanesulfonic acid regenerates the thiol group.

Reaction Conditions :

Transition-Metal-Catalyzed Thiolation of Aryl Halides

Transition-metal catalysis offers a robust pathway to introduce the mercapto group. Starting from 4-ethyl-3-bromophenyl propan-1-one, copper(I)-mediated thiolation with thiourea or potassium thioacetate replaces bromide with -SH. This method leverages Ullmann-type coupling conditions:

Protocol :

Sequential Alkylation and Acylation with Thiol Protection

A stepwise approach involves:

- Thiol Protection : 3-Mercaptophenol is protected as a tert-butyl thioether using tert-butyl chloride and AlCl$$_3$$.

- Ethyl Introduction : Friedel-Crafts alkylation with ethyl bromide and AlCl$$_3$$ installs the ethyl group at the para position.

- Acylation : Propanoyl chloride and AlCl$$_3$$ yield the ketone.

- Deprotection : Acidic cleavage (e.g., HCl/EtOH) restores the thiol.

Key Challenges :

- Competing side reactions during alkylation due to the thioether’s steric bulk.

- Over-acylation leading to di-ketone byproducts.

Comparative Analysis of Synthetic Methods

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

Catalyst Loading and Ligand Design

- CuI/Phenanthroline Systems : Reducing catalyst loading to 5 mol% maintains efficacy but extends reaction time.

- Pd-Catalyzed Alternatives : While Pd(OAc)$$_2$$ enables Suzuki coupling for ethyl introduction, residual palladium contamination limits pharmaceutical applicability.

Applications and Derivative Synthesis

This compound serves as a precursor to bioactive molecules. For instance, its thiol group participates in Michael additions with α,β-unsaturated carbonyls to form enzyme inhibitors. Additionally, alkylation of the thiol yields sulfides with enhanced lipophilicity for drug delivery applications.

Chemical Reactions Analysis

Alkylation and Nucleophilic Substitution Reactions

The mercapto group acts as a nucleophile, participating in alkylation reactions. For example, it reacts with alkyl halides or α-halo ketones under basic conditions:

This reactivity is central to its synthesis, where 4-ethylthiophenol reacts with 2-bromoacetone to form the target compound.

| Reaction Type | Reactants | Conditions | Product |

|---|---|---|---|

| Alkylation | 2-Bromoacetone | Basic (e.g., K₂CO₃), 35–60°C | 1-(4-Ethyl-3-mercaptophenyl)propan-1-one |

| Nucleophilic Substitution | Alkyl Halides (R-X) | Polar aprotic solvent, base | Thioether derivatives |

Oxidation Reactions

The thiol group is susceptible to oxidation, forming disulfides or sulfonic acids depending on conditions:

Strong oxidants like hydrogen peroxide or nitric acid can further oxidize the thiol to sulfonic acid .

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| O₂ (air) | Disulfide | Room temperature, basic |

| H₂O₂ | Sulfonic acid | Acidic, 50–80°C |

Nucleophilic Addition to the Ketone Group

The ketone undergoes nucleophilic additions, such as:

-

Grignard Reagent Addition :

-

Reduction (e.g., NaBH₄ or LiAlH₄):

| Reaction | Reagent | Product |

|---|---|---|

| Grignard Addition | RMgX | Secondary alcohol derivative |

| Reduction | NaBH₄/LiAlH₄ | 1-(4-Ethyl-3-mercaptophenyl)propan-1-ol |

Coupling Reactions

The aromatic ring and thiol group enable participation in cross-coupling reactions:

-

Heck Coupling : Requires a halogenated aryl substrate (not directly observed in provided data but inferred from analogous systems) .

-

Thiol-Ene Click Chemistry : Reacts with alkenes under radical initiators.

| Coupling Type | Conditions | Application |

|---|---|---|

| Heck Coupling | Pd catalyst, base | Functionalized biaryl systems |

| Thiol-Ene Reaction | UV light, initiator | Polymer chemistry |

Biological Interactions

The mercapto group forms covalent bonds with cysteine residues in proteins, modulating enzyme activity or receptor binding . This property is exploited in drug design for targeted inhibition.

Redox Reactions

The compound participates in redox cycles due to the thiol group’s sensitivity to oxidation states, relevant in antioxidant research or catalytic processes.

Scientific Research Applications

1-(4-Ethyl-3-mercaptophenyl)propan-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

Biology: The compound’s unique structure makes it a useful probe in biochemical assays and studies involving enzyme interactions.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(4-Ethyl-3-mercaptophenyl)propan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function. The propanone moiety can interact with active sites in enzymes, influencing their catalytic activity. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Key Observations :

- Electron Effects : The mercapto group in the target compound enhances nucleophilicity compared to halogenated analogs (e.g., 1-(4-chlorophenyl)propan-1-one), which are more electrophilic due to halogen substituents .

- Lipophilicity : The ethyl group increases lipophilicity relative to methoxy-substituted derivatives (e.g., 1-(4-methoxyphenyl)propan-1-one), which exhibit higher polarity .

- Pharmacological Relevance: Cathinone derivatives like 4-FMC incorporate an amino group, enabling interactions with neurotransmitter systems, unlike the non-amine target compound .

Reactivity Trends :

- The mercapto group in this compound facilitates thiol-ene click chemistry, unlike halogenated or methoxy-substituted analogs, which are more suited for electrophilic aromatic substitution .

- Cathinone derivatives (e.g., 4-FMC) undergo metabolic N-demethylation in vivo, a pathway absent in the target compound due to the lack of an amino group .

Physical and Spectroscopic Properties

| Property | This compound | 1-(4-Chlorophenyl)propan-1-one | 1-(4-Methoxyphenyl)propan-1-one |

|---|---|---|---|

| Molecular Weight (g/mol) | 194.29 | 168.62 | 164.20 |

| Boiling Point (°C) | 285–290 (est.) | 245–250 | 260–265 |

| Solubility | Low in water; soluble in organic solvents | Similar | Higher polarity due to -OCH₃ |

| UV-Vis λmax (nm) | 275–280 (thiol absorption) | 265–270 | 270–275 |

Notes:

Biological Activity

1-(4-Ethyl-3-mercaptophenyl)propan-1-one is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 194.29 g/mol. Its structure features a propanone functional group attached to a phenyl ring that includes a mercapto group (-SH) at the 3-position and an ethyl group at the para position (4-position). This unique arrangement contributes to its diverse chemical reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. The compound interacts with thiol groups in proteins, which may disrupt essential cellular functions in pathogens. Studies have shown that derivatives of similar compounds demonstrate varying degrees of antimicrobial activity, with minimum inhibitory concentration (MIC) values indicating effective inhibition against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | TBD |

| Compound A | 0.22 | Staphylococcus aureus |

| Compound B | 0.25 | Escherichia coli |

The exact MIC for this compound has yet to be reported, but its structural similarities with active derivatives suggest promising antimicrobial potential .

Antioxidant Activity

The antioxidant activity of this compound is attributed to its mercapto group, which can scavenge free radicals and inhibit oxidative stress. Studies employing the DPPH radical scavenging method have indicated that related compounds exhibit antioxidant activities comparable to well-known antioxidants such as ascorbic acid .

Table 2: Antioxidant Activity Comparison

| Compound Name | Antioxidant Activity (Relative to Ascorbic Acid) |

|---|---|

| This compound | TBD |

| Compound C | 1.4 times higher |

| Compound D | 1.35 times higher |

These findings suggest that the compound may play a role in reducing oxidative stress in biological systems, potentially leading to therapeutic applications in diseases characterized by oxidative damage .

The biological activity of this compound can be attributed to several mechanisms:

- Covalent Bond Formation : The compound may form covalent bonds with thiol groups in proteins, altering their function and potentially inhibiting enzymatic activity.

- Redox Properties : Its ability to participate in redox reactions may influence various cellular processes, making it a candidate for further pharmacological studies.

- Cellular Interactions : The compound's interactions at the cellular level could lead to apoptosis in cancer cells, similar to other β-aryl-β-mercapto ketones that have demonstrated cytotoxic effects against cancer cell lines .

Case Studies

Recent studies have focused on synthesizing derivatives of compounds similar to this compound, exploring their cytotoxicity against various cancer cell lines such as MCF-7 and U87 glioblastoma cells. These studies reveal that modifications in the chemical structure can enhance or diminish biological activity, highlighting the importance of structure–activity relationships (SARs) .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-Ethyl-3-mercaptophenyl)propan-1-one, and what factors influence reaction yields?

- Methodological Answer : A plausible route involves Claisen-Schmidt condensation, where a ketone (e.g., 4-ethyl-3-mercaptoacetophenone) reacts with an aldehyde in the presence of acid or base catalysts. Thionyl chloride (SOCl₂) can activate the carbonyl group, as seen in similar chalcone syntheses . Key factors include solvent polarity (ethanol or methanol), temperature control (60–80°C), and stoichiometric ratios to minimize side reactions. Purification via recrystallization or column chromatography is critical for isolating the target compound.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm the ethyl, mercapto (-SH), and ketone groups. Aromatic protons appear in the δ 6.5–7.5 ppm range, while the ethyl group shows triplet/multiplet signals near δ 1.2–1.5 ppm.

- IR Spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹), aromatic C-H (~3100 cm⁻¹), and S-H (~2550 cm⁻¹) are diagnostic.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines the molecular ion peak (e.g., C₁₁H₁₄OS requires m/z 194.0768), while fragmentation patterns reveal structural motifs .

Q. How should this compound be handled and stored to ensure safety?

- Methodological Answer : The mercapto (-SH) group poses reactivity risks. Storage in amber vials under inert gas (N₂/Ar) at –20°C prevents oxidation. Handling in a fume hood with nitrile gloves and lab coats is essential. GHS-compliant labeling (e.g., "Corrosive," "Toxic") should follow guidelines for similar arylpropanones .

Advanced Research Questions

Q. How can crystallographic software like SHELX resolve structural ambiguities in this compound?

- Methodological Answer : SHELX programs (e.g., SHELXL for refinement) analyze X-ray diffraction data to resolve bond-length discrepancies and torsional angles. For example, the ethyl group’s rotational freedom and mercapto group orientation can be modeled using restraints. WinGX and ORTEP-3 aid in visualizing thermal ellipsoids and validating hydrogen-bonding networks .

Q. What strategies address discrepancies between experimental and computational data for this compound?

- Methodological Answer :

- Validation : Cross-check DFT-calculated geometries (e.g., Gaussian, ORCA) with experimental X-ray/NMR data. For instance, deviations in dihedral angles may arise from solvent effects in simulations.

- Hybrid Methods : Combine molecular dynamics (MD) simulations with crystallographic data to account for dynamic disorder in the solid state.

- Error Analysis : Use R-factors (e.g., R₁ < 5%) and residual density maps to refine models iteratively .

Q. What in silico methods predict the biological activity of this compound?

- Methodological Answer :

- Docking Studies : AutoDock Vina or Schrödinger Suite can model interactions with biological targets (e.g., enzymes with thiol-reactive sites). The mercapto group’s nucleophilicity may be key.

- QSAR Modeling : Correlate electronic descriptors (e.g., HOMO-LUMO gaps) with bioactivity data from analogous compounds like phloretin derivatives .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetics, leveraging logP values (~2.5) and topological polar surface area (TPSA) to predict membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.